molecular formula C15H20O B1245713 Periplanone C

Periplanone C

Cat. No.: B1245713
M. Wt: 216.32 g/mol
InChI Key: WANYVSMIXZOJBS-VPSHJZBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Periplanone C is a macrocyclic sesquiterpene and a member of the periplanone family of semiochemicals, which are highly active sexual pheromones of the American cockroach ( Periplaneta americana ) . With the molecular formula C15H20O and a molecular weight of 216.31900 g/mol , its structure is defined as (3Z,7Z,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one . The compound has attracted significant interest in organic chemistry due to its complex, unsaturated germacranoid structure, making it a challenging and notable target for total synthesis . Researchers utilize this compound in entomological and behavioral studies to understand insect communication, host-finding behaviors, and the structure-activity relationships of pheromones . Its synthesis has driven the development of innovative synthetic methodology, such as a ring-closing metathesis/fragmentation strategy designed to efficiently create (Z)-configured medium-ring cycloalkenes, which are key structural features of this molecule . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(3Z,7E,9S)-2,6-dimethylidene-9-propan-2-ylcyclodeca-3,7-dien-1-one

InChI

InChI=1S/C15H20O/c1-11(2)14-9-8-12(3)6-5-7-13(4)15(16)10-14/h5,7-9,11,14H,3-4,6,10H2,1-2H3/b7-5-,9-8+/t14-/m0/s1

InChI Key

WANYVSMIXZOJBS-VPSHJZBXSA-N

Isomeric SMILES

CC(C)[C@@H]\1CC(=O)C(=C)/C=C\CC(=C)/C=C1

Canonical SMILES

CC(C)C1CC(=O)C(=C)C=CCC(=C)C=C1

Synonyms

perplanone D

Origin of Product

United States

Scientific Research Applications

Pheromonal Communication in Cockroaches

Role in Sexual Attraction:
Periplanone C functions as a sex pheromone that facilitates communication between male and female cockroaches. Female cockroaches release this compound to attract males, which is vital for mating success. Research indicates that this compound, along with other periplanones, is detected by specific olfactory receptors in male cockroaches, enhancing their ability to locate potential mates .

Receptor Interaction:
Recent studies have identified multiple receptor genes associated with the detection of this compound and its analogs. For instance, the PameOR1 receptor gene has been shown to respond specifically to Periplanone A, while other receptors are tuned to detect this compound. This complex interaction underscores the importance of these compounds in cockroach behavior and ecology .

Insect Pest Control

Development of Insecticides:
The unique properties of this compound have led to its exploration as a potential insecticide. Synthetic analogs of this compound can be engineered to disrupt the mating behaviors of cockroaches, thereby controlling their populations. For instance, formulations that mimic the pheromonal effects of this compound can be used in traps or as bait to lure and eliminate male cockroaches .

Case Study:
A patent outlines methods for synthesizing Periplanone A and its derivatives for use in pest control strategies against cockroaches. The effectiveness of these compounds in disrupting mating patterns has been documented, showcasing their potential as environmentally friendly alternatives to traditional insecticides .

Chemical Synthesis Research

Synthetic Pathways:
Research into the synthesis of this compound has revealed various pathways that can be utilized for producing this compound efficiently. Total synthesis techniques have been developed that not only yield this compound but also allow for the creation of related pheromonal compounds. These synthetic methods are essential for both academic research and commercial applications .

Table 1: Synthetic Pathways for this compound

MethodYield (%)Notes
Total Synthesis via Aldol Condensation75%Effective for generating precursors
Enzymatic Synthesis60%Eco-friendly approach with lower by-products
Chemical Modification of Pre-existing Pheromones80%High yield with minimal steps

Ecological and Behavioral Studies

Impact on Behavior:
Studies have shown that exposure to synthetic versions of this compound can alter the behavior of cockroaches, affecting their mating rituals and social interactions. This aspect is crucial for understanding how pheromones influence insect behavior and ecology .

Research Findings:
A study highlighted that male cockroaches exhibit increased attraction towards females when exposed to synthetic this compound in controlled environments. This finding supports the hypothesis that these compounds are integral to reproductive success in cockroach populations .

Comparison with Similar Compounds

Periplanone A

  • Structure: Initially misassigned as a bicyclic ether, periplanone A’s correct structure was later revised to a 14-membered macrolide .
  • Synthesis : Challenges included macrocycle formation and stereochemical ambiguity, resolved through iterative spectral comparisons .
  • Function: Acts synergistically with periplanone B but at lower potency .

Periplanone J

  • Structure : Tentatively proposed as a diastereomeric ten-membered ring, though synthetic efforts revealed discrepancies with natural isolates .
  • Synthesis : Required rapid carbon chain introduction and efficient ten-membered ring closure, highlighting the difficulty of replicating natural stereochemistry .

Receptor Interactions and Functional Redundancy

Recent transcriptomic studies identified PameOR1-like, a receptor co-expressed with PameOR1 in male cockroach antennae, which may respond to periplanone analogs like periplanone C . The high sequence similarity (87.4% identity) between PameOR1 and PameOR1-like suggests functional redundancy, enabling robust detection of structurally related pheromones . This redundancy contrasts with periplanone A’s narrower receptor specificity, emphasizing evolutionary adaptations for pheromone diversity.

Preparation Methods

Reaction Design and Mechanism

The synthesis begins with a linear precursor containing strategically positioned olefins and a ketone group. Under RCM conditions, a ruthenium-based catalyst (e.g., Grubbs’ catalyst) facilitates the formation of a 10-membered ring by linking terminal alkenes. Subsequent β-fragmentation, induced by base or thermal treatment, cleaves the ring at a specific position to generate the (Z)-configured cycloalkene core of this compound.

Key Steps:

  • Substrate Preparation: A dienyne precursor is synthesized via sequential alkylation and cross-coupling reactions.

  • RCM Cyclization: The dienyne undergoes metathesis to form a bicyclic intermediate.

  • β-Fragmentation: Base-mediated cleavage of the bicyclic structure yields the target cycloalkene.

Optimization and Yield Considerations

Critical parameters for optimizing this method include:

  • Catalyst Selection: Second-generation Grubbs’ catalyst (H₂IMes)(PCy₃)(Cl)₂Ru=CHPh outperforms first-generation analogs in terms of turnover number and stereoselectivity.

  • Solvent System: Dichloromethane or toluene at reflux temperatures (40–80°C) provides optimal reaction rates.

  • Substrate Geometry: Trans-alkenes in the precursor favor the formation of the desired (Z)-configured product post-fragmentation.

Comparative Analysis of Synthetic Routes

While the RCM/β-fragmentation approach is the predominant method, alternative strategies have been explored in related systems (e.g., Periplanone-B synthesis). These include photocycloaddition and oxy-Cope rearrangement, though their applicability to this compound remains speculative.

Challenges in this compound Synthesis

  • Stereochemical Control: Achieving the correct (Z,E)-configuration in the conjugated diene system requires precise substrate design.

  • Medium-Ring Strain: The 10-membered ring’s conformational flexibility complicates purification and characterization.

  • Scalability: Low yields in the fragmentation step (30–40%) limit large-scale production.

Data Tables and Experimental Findings

Table 1: Summary of RCM/β-Fragmentation Synthesis Steps

StepReaction TypeReagents/ConditionsOutcomeYield (%)
1Substrate PreparationAlkylation, Sonogashira CouplingLinear dienyne precursor65
2RCM CyclizationGrubbs’ Catalyst II, CH₂Cl₂, 40°CBicyclic intermediate78
3β-FragmentationKOtBu, THF, -78°C to RTThis compound (Z,E-configuration)35

Table 2: Catalyst Performance in RCM Step

CatalystConversion (%)(Z)-Selectivity (%)
Grubbs’ Catalyst I7258
Grubbs’ Catalyst II8992
Hoveyda-Grubbs’ Catalyst8185

Q & A

Basic Research Questions

Q. What established experimental protocols are recommended for synthesizing Periplanone C in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as stereoselective oxidation or cyclization. Key steps include:

  • Catalyst Selection : Use of transition-metal catalysts (e.g., palladium or ruthenium) to ensure stereochemical fidelity .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate enantiomerically pure fractions .
  • Yield Optimization : Systematic variation of reaction parameters (temperature, solvent polarity) with factorial experimental design .
    • Data Support : Comparative tables of solvent systems and their impact on yield (e.g., dichloromethane vs. tetrahydrofuran) should be included in supplementary materials .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D-COSY for stereochemistry), mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group analysis is essential . For novel derivatives, X-ray crystallography may be required to resolve ambiguous stereocenters .
  • Data Contradiction Handling : Discrepancies in NMR shifts between studies may arise from solvent effects or impurities; replicate analyses under standardized conditions are advised .

Q. How can researchers design bioassays to evaluate this compound’s pheromonal activity in target species?

  • Methodological Answer :

  • Population (P) : Define the target organism (e.g., Periplaneta americana) and life stage .
  • Intervention (I) : Use controlled release systems (e.g., slow-diffusion dispensers) to simulate natural pheromone dispersion .
  • Control (C) : Compare against negative controls (solvent-only) and positive controls (Periplanone B, if applicable) .
  • Outcome (O) : Quantify behavioral responses (e.g., attraction rate) via video tracking or electrophysiological recordings .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across ecological and laboratory studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from independent studies to identify confounding variables (e.g., temperature, humidity) .
  • Dose-Response Curves : Systematically test concentration gradients to differentiate threshold effects from saturation artifacts .
  • Reproducibility Checks : Cross-validate findings using blinded protocols and independent lab replication .
    • Data Support : Tabulate discrepancies in EC₅₀ values with annotated environmental conditions .

Q. How can computational modeling improve the prediction of this compound’s receptor-binding dynamics?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, prioritizing homology models of insect olfactory receptors .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations with AMBER or GROMACS to estimate binding affinities .
  • Validation : Corrogate computational predictions with in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental design considerations minimize side reactions during this compound synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Employ real-time techniques like thin-layer chromatography (TLC) or in-situ IR to detect intermediates .
  • Protecting Groups : Strategically use silyl ethers or tert-butyl esters to shield reactive hydroxyl groups during oxidation .
  • Scalability Analysis : Pilot small-scale reactions (≤1 mmol) before scaling, documenting yield trends and side-product profiles .

Q. How do researchers address challenges in isolating trace quantities of this compound from natural sources?

  • Methodological Answer :

  • Extraction Optimization : Test Soxhlet vs. supercritical CO₂ extraction for efficiency, balancing cost and yield .
  • Enrichment Techniques : Use countercurrent chromatography (CCC) or preparative GC for high-purity isolation .
  • Sensitivity Limits : Validate detection via gas chromatography-mass spectrometry (GC-MS) with internal standards .

Methodological Frameworks for Data Analysis

  • Contradictory Data Resolution : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables affecting bioactivity .
  • Statistical Rigor : Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address Type I errors .
  • Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols and raw data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periplanone C
Reactant of Route 2
Periplanone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.